molecular formula C17H25BrN2O4S B3102507 tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate CAS No. 1417793-79-3

tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B3102507
CAS No.: 1417793-79-3
M. Wt: 433.4 g/mol
InChI Key: VXWYXACTHMVSAP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a bromomethyl group, and a phenylsulfonamido group attached to a piperidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of a phenyl group followed by its attachment to the piperidine ring.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The phenylsulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.

    Oxidation Products: Sulfoxides or sulfones can be formed.

    Hydrolysis Products: The corresponding carboxylic acid is obtained.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of sulfonamido groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structural features can impart desirable properties to these materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The sulfonamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but lacks the phenylsulfonamido group.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromomethyl group.

Uniqueness

The presence of both the bromomethyl and phenylsulfonamido groups in tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate imparts unique reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

tert-butyl 3-[[4-(bromomethyl)phenyl]sulfonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-14(12-20)19-25(22,23)15-8-6-13(11-18)7-9-15/h6-9,14,19H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWYXACTHMVSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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